Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazines, which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and hydrazines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions involving suitable pyrrolidine derivatives.
Attachment of the Thiophene Ring: The thiophene ring is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and control over reaction conditions. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have similar structures but differ in the substituents attached to the triazine core.
Other triazine derivatives: These compounds may have different heterocyclic rings or functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-pyrrolidin-1-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-20-14(19)11-13(18-7-3-4-8-18)15-12(17-16-11)10-6-5-9-21-10/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEOLHYVLPZRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.